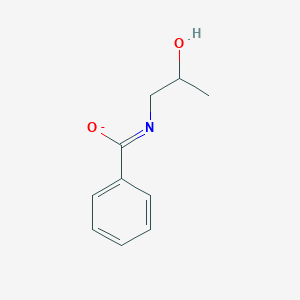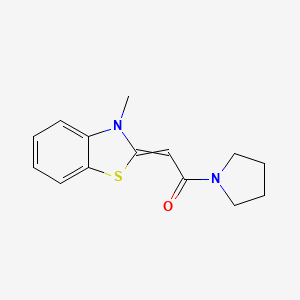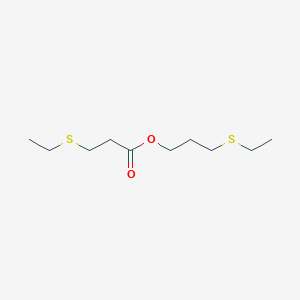
5'-Deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is structurally similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .
Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .
化学反应分析
Types of Reactions: 5’-Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated at the C5’ position of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP).
Oxidation and Reduction: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine (5-hmdC), 5-formyl-2’-deoxycytidine (5-fodC), and 5-carboxyl-2’-deoxycytidine (5-cadC).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used for phosphorylation reactions.
Major Products:
科学研究应用
5’-Deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It plays a role in DNA synthesis and repair, making it essential for studying genetic processes.
Industry: It is used in the production of nucleoside analogs for therapeutic applications.
作用机制
5’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can be phosphorylated to form dCMP, which is further converted to dUMP and dTMP, essential precursors for DNA synthesis . In the case of its analog, 5-aza-2’-deoxycytidine, it inhibits DNA methyltransferase, leading to DNA hypomethylation and reactivation of tumor suppressor genes .
相似化合物的比较
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-aza-2’-deoxycytidine (decitabine): An analog used in cancer therapy.
5-hydroxymethyl-2’-deoxycytidine (5-hmdC): An oxidation product involved in DNA demethylation.
Uniqueness: 5’-Deoxycytidine is unique due to its role in DNA synthesis and repair, as well as its potential to be modified into various analogs with therapeutic applications. Its ability to be phosphorylated and converted into essential DNA precursors highlights its importance in genetic and biochemical research .
属性
CAS 编号 |
55732-41-7 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
HLPAJQITBMEOML-XVFCMESISA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


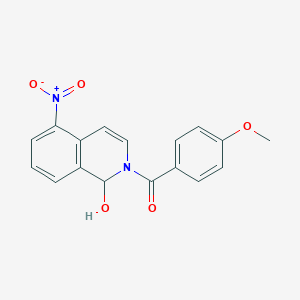
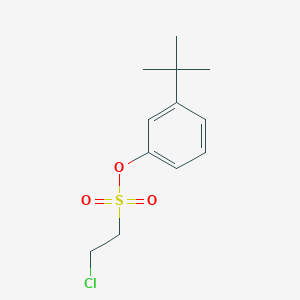
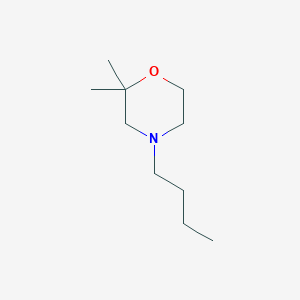
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
